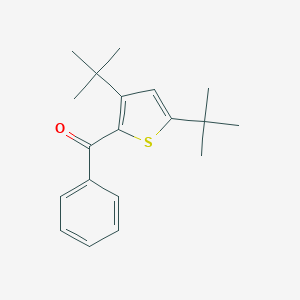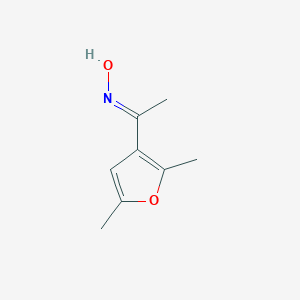![molecular formula C24H17ClN4O3S B289959 Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate](/img/structure/B289959.png)
Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine.
Scientific Research Applications
Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-microbial agent. Additionally, it has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase I and II, which are involved in the replication of cancer cells.
Biochemical and Physiological Effects:
Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, it has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate in lab experiments include its high potency and selectivity towards various enzymes and proteins. However, its limitations include its low solubility in water and its potential toxicity towards normal cells.
Future Directions
There are several future directions for the research on Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate. These include further investigation into its potential use as an anti-inflammatory, anti-cancer, and anti-microbial agent. Additionally, its potential use in the treatment of Alzheimer's disease and Parkinson's disease should also be explored. Further research should also be conducted to improve its solubility in water and reduce its potential toxicity towards normal cells.
In conclusion, Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate is a promising compound with potential applications in various scientific research fields. Its high potency and selectivity towards various enzymes and proteins make it a valuable tool for lab experiments. Further research should be conducted to explore its potential use in the treatment of various diseases and to improve its solubility in water and reduce its potential toxicity towards normal cells.
Synthesis Methods
The synthesis of Ethyl 9-(4-chlorophenyl)-7-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate involves the reaction of 1,3-dimethyl-6-chlorouracil with thiophene-2-carboxylic acid in the presence of phosphorus oxychloride. The resulting product is then treated with hydrazine hydrate to obtain the desired compound.
properties
Molecular Formula |
C24H17ClN4O3S |
|---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate |
InChI |
InChI=1S/C24H17ClN4O3S/c1-3-32-24(31)17-13(2)26-22-19(18(17)14-9-11-15(25)12-10-14)20-21(33-22)23(30)29(28-27-20)16-7-5-4-6-8-16/h4-12H,3H2,1-2H3 |
InChI Key |
DINXNRUIBPPKTL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Cl)C4=C(S2)C(=O)N(N=N4)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Cl)C4=C(S2)C(=O)N(N=N4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate](/img/structure/B289878.png)
![Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B289879.png)

![2-methoxy-5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289884.png)
![7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,4,5,10,11,11a-hexahydro-1H-cyclopenta[i]phenanthridin-1-one](/img/structure/B289886.png)
![7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,3,3a,4,5,10,11,11a-octahydro-1H-cyclopenta[i]phenanthridin-1-one](/img/structure/B289887.png)

![17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B289889.png)
![1-[(3,4-Dimethylcyclohex-3-en-1-yl)methyl]piperidine-2,6-dione](/img/structure/B289890.png)
![1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione](/img/structure/B289891.png)

![Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate](/img/structure/B289893.png)

